molecular formula C8H7ClINO B7590845 N-(2-chloro-5-iodophenyl)acetamide

N-(2-chloro-5-iodophenyl)acetamide

Cat. No. B7590845
M. Wt: 295.50 g/mol
InChI Key: WLRQJVKHEKBOGR-UHFFFAOYSA-N
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Description

N-(2-chloro-5-iodophenyl)acetamide, also known as CI-I, is a chemical compound that has been widely used in scientific research for its unique properties. It is a halogenated derivative of acetanilide that has shown potential in various applications, including medicinal chemistry, organic synthesis, and material science. The purpose of

Scientific Research Applications

  • A study on the crystal structures of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, highlighted the importance of hydrogen bonds and other interactions in forming complex molecular sheets. This research aids in understanding the molecular arrangements and interactions of similar compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

  • The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes was studied, providing insights into the metabolic pathways and potential risks associated with similar chloroacetamide compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

  • The radiosynthesis of chloroacetanilide herbicides, including acetochlor which is structurally related to N-(2-chloro-5-iodophenyl)acetamide, was explored. This research is significant for studying the metabolism and mode of action of these compounds (Latli & Casida, 1995).

  • Another study focused on the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide, which is chemically related to the compound . This research provides insights into the molecular geometry and non-covalent interactions significant for similar compounds (Chi, Wang, Jin, Da‐qi Wang, Zhao, & Tao, 2018).

  • The inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus by chloroacetamides was studied, highlighting potential applications in understanding the bioactivity of similar compounds (Weisshaar & Böger, 1989).

  • A study on silylated derivatives of N-(2-hydroxyphenyl)acetamide, through synthesis and structural analysis, contributes to the understanding of chemical modifications and properties of related acetamides (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

properties

IUPAC Name

N-(2-chloro-5-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQJVKHEKBOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-iodophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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